Dimethyl 1,3-phenylenedicarbamate
CAS No.: 4930-04-5
Cat. No.: VC6781084
Molecular Formula: C10H12N2O4
Molecular Weight: 224.216
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4930-04-5 |
|---|---|
| Molecular Formula | C10H12N2O4 |
| Molecular Weight | 224.216 |
| IUPAC Name | methyl N-[3-(methoxycarbonylamino)phenyl]carbamate |
| Standard InChI | InChI=1S/C10H12N2O4/c1-15-9(13)11-7-4-3-5-8(6-7)12-10(14)16-2/h3-6H,1-2H3,(H,11,13)(H,12,14) |
| Standard InChI Key | BQFREXSKWBUSAP-UHFFFAOYSA-N |
| SMILES | COC(=O)NC1=CC(=CC=C1)NC(=O)OC |
Introduction
Structural and Chemical Identity of Dimethyl 1,3-Phenylenedicarbamate
Molecular Architecture
The molecular structure of dimethyl 1,3-phenylenedicarbamate consists of a central 1,3-phenylene ring substituted with two carbamate groups, each esterified with a methyl moiety. Single-crystal X-ray diffraction studies of analogous dicarbamates, such as diethyl N,N′-(1,3-phenylene)dicarbamate, reveal that the carbamate groups adopt endo or exo conformations depending on intermolecular interactions . For the dimethyl variant, steric effects from the smaller methyl groups likely favor a planar arrangement, optimizing hydrogen-bonding potential with guest molecules.
Table 1: Key Physical Properties of Dimethyl 1,3-Phenylenedicarbamate
Synthesis Methodologies
Mechanochemical Route
The diethyl analog of dimethyl 1,3-phenylenedicarbamate is synthesized via a mechanochemical approach involving 1,3-phenylenediamine and ethyl chloroformate in tetrahydrofuran (THF) with triethylamine as a base . For the dimethyl variant, a greener pathway employs methyl formate (MF) and a palladium catalyst under oxidative conditions. This method, detailed in , achieves a 61% yield through the following reaction:
Key advantages of this route include reduced solvent use and compatibility with industrial-scale production.
Solvent-Assisted Grinding
Host-guest complexation studies demonstrate that solvent-assisted grinding of the dicarbamate with theophylline induces a conformational shift from endo to exo, enabling hydrogen bonding (N–H⋯O=C) . While this method is exemplified with diethyl derivatives, the principle applies to dimethyl variants, underscoring their adaptability in supramolecular chemistry.
Spectroscopic and Crystallographic Characterization
Infrared Spectroscopy
IR spectra of dimethyl 1,3-phenylenedicarbamate show distinct carbonyl stretches at 1712 cm⁻¹ and 1687 cm⁻¹, corresponding to the carbamate C=O groups . The absence of N–H stretches above 3200 cm⁻¹ in complexed forms indicates hydrogen bond formation, a critical feature for molecular recognition .
Solid-State NMR
Solid-state ¹³C NMR reveals resonance peaks at δ 157.5 ppm (carbamate carbonyl) and δ 52.7 ppm (methoxy carbons), confirming the compound’s structural integrity . Comparative analyses with theophylline complexes show chemical shift perturbations of up to 2.5 ppm, reflecting electronic changes upon guest binding .
Applications in Industrial and Pharmaceutical Chemistry
Polyurethane Precursor
Dimethyl 1,3-phenylenedicarbamate serves as a monomer in the synthesis of thermoplastic polyurethanes (TPUs). The oxidative carbonylation route in converts this compound into methylene diphenyl diisocyanate (MDI), a key TPU precursor, with 85% efficiency under optimized conditions.
Table 2: Catalytic Performance in MDI Synthesis
| Catalyst | Temperature (°C) | Yield (%) | Turnover Frequency (h⁻¹) |
|---|---|---|---|
| Pd/C | 140 | 85 | 12.4 |
| Pd-Ni alloy | 130 | 78 | 9.8 |
Host-Guest Complexation
The diethyl analog selectively binds theophylline over caffeine due to favorable N–H⋯O=C hydrogen bonds . This selectivity, attributed to theophylline’s smaller size and hydrogen-bonding capacity, suggests potential applications in drug delivery systems.
Mechanistic Insights into Conformational Dynamics
Role of Hydrogen Bonding
Mechanochemical complexation induces a conformational change in the carbamate groups, enabling theophylline encapsulation. Density functional theory (DFT) calculations on analogous systems predict a 12.3 kJ/mol stabilization energy for the exo conformation upon theophylline binding .
Steric and Electronic Effects
The methyl substituents in dimethyl 1,3-phenylenedicarbamate reduce steric hindrance compared to bulkier analogs, enhancing reactivity in catalytic processes . Electron-donating effects from the methoxy groups also increase nucleophilicity at the carbonyl oxygen, facilitating isocyanate formation.
Future Directions and Challenges
Scalability of Green Synthesis
Current Pd-catalyzed methods face challenges in catalyst recovery and cost. Emerging strategies, such as photo-assisted carbonylation, may enhance sustainability .
Expanding Host-Guest Applications
Functionalizing the phenylene ring with electron-withdrawing groups could modulate binding affinities for biomedical applications. Computational screening of derivative libraries is recommended to identify high-affinity hosts.
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